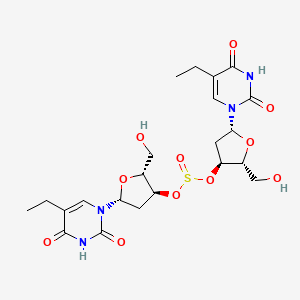
Nickel(2+) dinonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+) dinonanoate is a chemical compound with the molecular formula C₁₈H₃₄NiO₄. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with two nonanoate ligands.
准备方法
Synthetic Routes and Reaction Conditions: Nickel(2+) dinonanoate can be synthesized through a reaction between nickel(II) salts, such as nickel(II) nitrate or nickel(II) chloride, and nonanoic acid. The reaction typically involves dissolving the nickel salt in a suitable solvent, such as ethanol or water, and then adding nonanoic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the compound’s purity and yield. Techniques like recrystallization or filtration may be employed to isolate the final product .
化学反应分析
Types of Reactions: Nickel(2+) dinonanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: The nonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(2+) to nickel(III).
Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.
Substitution: Ligands such as ammonia or phosphines can replace nonanoate ligands under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Nickel complexes with new ligands.
科学研究应用
Nickel(2+) dinonanoate has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its coordination properties.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings
作用机制
Nickel(2+) dinonanoate can be compared with other nickel(II) carboxylates, such as nickel(2+) acetate and nickel(2+) stearate. These compounds share similar coordination chemistry but differ in the length and properties of the carboxylate ligands. This compound is unique due to its specific nonanoate ligands, which can influence its solubility, reactivity, and applications .
相似化合物的比较
- Nickel(2+) acetate
- Nickel(2+) stearate
- Nickel(2+) formate
Nickel(2+) dinonanoate stands out due to its specific ligand structure, which can provide unique properties and applications compared to other nickel(II) carboxylates.
属性
CAS 编号 |
84852-37-9 |
|---|---|
分子式 |
C18H34NiO4 |
分子量 |
373.2 g/mol |
IUPAC 名称 |
nickel(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ni/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI 键 |
COAZDOANIWHEFE-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

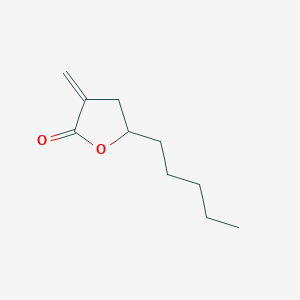
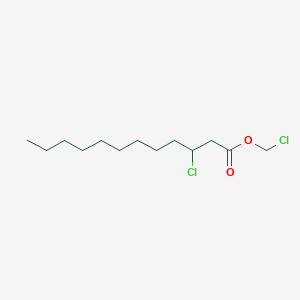
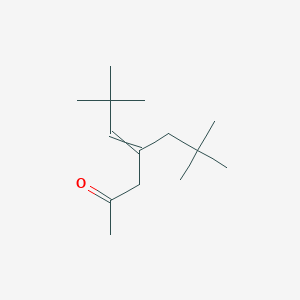
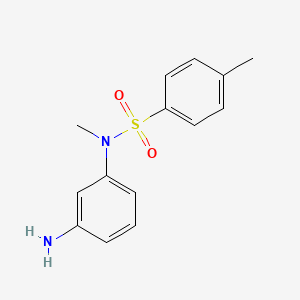
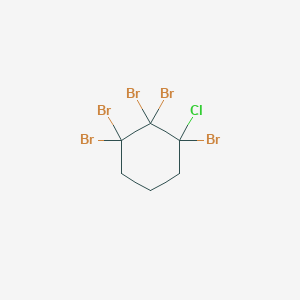
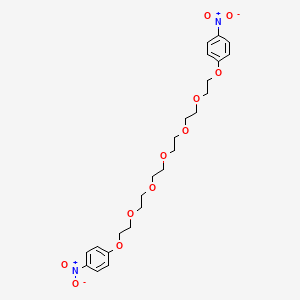
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
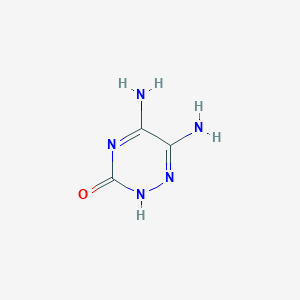
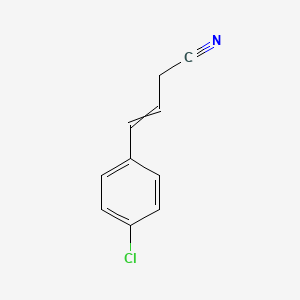
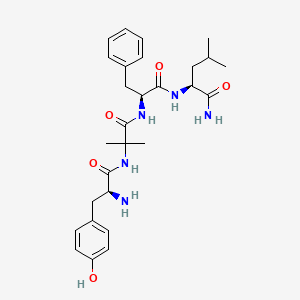
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
